Cas no 162934-76-1 (3-(1-Naphthoyl)pyrrole)
3-(1-Naphthoyl)pyrrole Chemical and Physical Properties
Names and Identifiers
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- Naphthalen-1-yl(1H-pyrrol-3-yl)methanone
- 3-(1-Naphthoyl)pyrrole
- 3-(1-Naphthoyl)pyrro
- 3-(1-NAPHTHOYL)PYRROLE,BROWN FOAM
- 1-Naphthalenyl-1H-pyrrol-3-yl-Methanone
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- Inchi: InChI=1S/C15H11NO/c17-15(12-8-9-16-10-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-10,16H
- InChI Key: SRFPXOWDJKQVJQ-UHFFFAOYSA-N
- SMILES: C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CNC=C3
Computed Properties
- Exact Mass: 221.08400
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
Experimental Properties
- PSA: 32.86000
- LogP: 3.39890
3-(1-Naphthoyl)pyrrole Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-(1-Naphthoyl)pyrrole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A109006571-1g |
Naphthalen-1-yl(1H-pyrrol-3-yl)methanone |
162934-76-1 | 95% | 1g |
$281.40 | 2022-04-02 | |
| Chemenu | CM127657-1g |
naphthalen-1-yl(1H-pyrrol-3-yl)methanone |
162934-76-1 | 95% | 1g |
$310 | 2021-08-05 | |
| TRC | N368100-50mg |
3-(1-Naphthoyl)pyrrole |
162934-76-1 | 50mg |
$ 115.00 | 2023-04-15 | ||
| TRC | N368100-100 mg |
3-(1-Naphthoyl)pyrrole |
162934-76-1 | 100MG |
165.00 | 2021-07-23 | ||
| TRC | N368100-250 mg |
3-(1-Naphthoyl)pyrrole |
162934-76-1 | 250MG |
385.00 | 2021-07-23 | ||
| TRC | N368100-500 mg |
3-(1-Naphthoyl)pyrrole |
162934-76-1 | 500MG |
745.00 | 2021-07-23 | ||
| TRC | N368100-1 g |
3-(1-Naphthoyl)pyrrole |
162934-76-1 | 1g |
1320.00 | 2021-07-23 | ||
| Chemenu | CM127657-1g |
naphthalen-1-yl(1H-pyrrol-3-yl)methanone |
162934-76-1 | 95% | 1g |
$310 | 2023-03-07 | |
| TRC | N368100-100mg |
3-(1-Naphthoyl)pyrrole |
162934-76-1 | 100mg |
$ 201.00 | 2023-04-15 | ||
| TRC | N368100-250mg |
3-(1-Naphthoyl)pyrrole |
162934-76-1 | 250mg |
$ 465.00 | 2023-04-15 |
3-(1-Naphthoyl)pyrrole Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on 3-(1-Naphthoyl)pyrrole
3-(1-Naphthoyl)pyrrole: A Comprehensive Overview
3-(1-Naphthoyl)pyrrole, a compound with the CAS number 162934-76-1, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry, materials science, and pharmacology. This compound is a derivative of pyrrole, a five-membered aromatic heterocycle, substituted with a naphthoyl group at the 3-position. The combination of pyrrole's unique electronic properties and the extended conjugation provided by the naphthoyl group makes 3-(1-Naphthoyl)pyrrole a versatile building block for various applications.
The synthesis of 3-(1-Naphthoyl)pyrrole typically involves condensation reactions between pyrrole and naphthoic acid derivatives. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, which are critical for scaling up production. Researchers have also explored alternative routes, such as using microwave-assisted synthesis or enzymatic catalysis, to enhance yield and purity. These developments underscore the growing interest in 3-(1-Naphthoyl)pyrrole as a key intermediate in organic synthesis.
One of the most notable applications of 3-(1-Naphthoyl)pyrrole lies in its role as a precursor for advanced materials. For instance, this compound can be polymerized to form conducting polymers, which exhibit excellent electrical conductivity and mechanical stability. These polymers have been tested for use in flexible electronics, such as organic light-emitting diodes (OLEDs) and sensors. Recent studies have demonstrated that incorporating 3-(1-Naphthoyl)pyrrole into polymer backbones can significantly improve their charge transport properties, making them more suitable for high-performance electronic devices.
In the field of pharmacology, 3-(1-Naphthoyl)pyrrole has shown potential as a lead compound for drug development. Its unique structure allows for interactions with various biological targets, including enzymes and receptors. For example, researchers have investigated its ability to inhibit kinase enzymes, which are implicated in numerous diseases such as cancer and inflammatory disorders. Preclinical studies suggest that derivatives of 3-(1-Naphthoyl)pyrrole exhibit promising anti-inflammatory and anti-proliferative activities, warranting further exploration in clinical settings.
The optical properties of 3-(1-Naphthoyl)pyrrole also make it an attractive candidate for applications in optoelectronics and photonics. Its extended conjugation system enables strong absorption in the visible spectrum, which is advantageous for dye-sensitized solar cells (DSSCs). Recent experiments have shown that incorporating 3-(1-Naphthoyl)pyrrole into DSSC sensitizers can enhance light harvesting efficiency and overall device performance. This highlights its potential contribution to sustainable energy technologies.
From a structural perspective, 3-(1-Naphthoyl)pyrrole exhibits interesting photophysical behavior due to its aromaticity and conjugation length. The molecule's absorption and emission spectra have been extensively studied using techniques such as UV-Vis spectroscopy and fluorescence microscopy. These studies reveal that the naphthoyl substituent significantly influences the electronic transitions, leading to tunable optical properties. Such insights are invaluable for designing molecules with tailored functionalities.
Moreover, 3-(1-Naphthoyl)pyrrole has been utilized as a chiral catalyst in asymmetric synthesis. Its ability to induce enantioselectivity in various reactions has been leveraged to produce enantiomerically pure compounds with high efficiency. This application underscores the compound's versatility across different chemical disciplines.
In conclusion, 3-(1-Naphthoyl)pyrrole is a multifaceted compound with applications spanning organic electronics, pharmacology, and catalysis. Its unique structure and functional properties continue to inspire innovative research directions. As scientific advancements unfold, we can expect even more groundbreaking applications of this remarkable molecule.
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